Cas no 4770-34-7 (Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-)

Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- is a specialized organic compound featuring an indole core substituted with a hydroxy group at the 6-position and an ethanone moiety at the 1-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxy and carbonyl functionalities enhances its versatility in condensation and nucleophilic addition reactions. Its stable yet modifiable framework allows for selective derivatization, facilitating the development of bioactive molecules. The compound’s purity and well-defined stereochemistry ensure consistent performance in research and industrial applications, particularly in heterocyclic chemistry and drug discovery.
Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- structure
4770-34-7 structure
Product Name:Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-
CAS No:4770-34-7
MF:C10H11NO2
MW:177.199842691422
CID:324786
PubChem ID:18694247
Update Time:2025-08-04

Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-
    • 1-(6-hydroxy-2,3-dihydroindol-1-yl)ethanone
    • 1-(6-hydroxyindolin-1-yl)ethanone
    • 1-(6-oxidanyl-2,3-dihydroindol-1-yl)ethanone
    • 1-acetyl-2,3-dihydro-indol-6-ol
    • 1-acetyl-6-hydroxy-2,3-dihydroindole
    • 1-Acetyl-6-hydroxy-indolin
    • 6-Hydroxy-1-acetyl-indolin
    • A827307
    • AG-F-62155
    • KB-215529
    • SureCN8141492
    • 1-Acetyl-6-hydroxyindoline
    • 4770-34-7
    • SCHEMBL8141492
    • AKOS006316267
    • PTYHKNCEOYQXTD-UHFFFAOYSA-N
    • DTXSID20595640
    • 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • Inchi: 1S/C10H11NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-3,6,13H,4-5H2,1H3
    • InChI Key: PTYHKNCEOYQXTD-UHFFFAOYSA-N
    • SMILES: O=C(C)N1C2C=C(C=CC=2CC1)O

Computed Properties

  • Exact Mass: 177.07903
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.54

Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- Pricemore >>

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Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- Suppliers

Amadis Chemical Company Limited
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(CAS:4770-34-7)Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-
Order Number:A827307
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):559.0
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Additional information on Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-

Comprehensive Overview of Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- (CAS No. 4770-34-7)

Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- (CAS No. 4770-34-7) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 6-Hydroxyindan-1-one, is a derivative of indanone and features a hydroxyl group at the 6-position of the indole ring. Its unique structural characteristics make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- consists of a cyclohexene ring fused with a benzene ring, forming an indanone core. The presence of the hydroxyl group at the 6-position introduces additional reactivity and functional versatility to the molecule. This structural feature has been extensively studied for its potential in modulating biological activities and improving pharmacological properties.

Recent research has highlighted the importance of Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- in various therapeutic areas. For instance, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. These properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant and anti-inflammatory effects, Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- has also been investigated for its potential as an antidepressant agent. Preclinical studies have demonstrated that this compound can modulate serotonin and dopamine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings suggest that Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- may have therapeutic potential in treating mood disorders such as depression and anxiety.

The pharmacokinetic properties of Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- have also been studied to evaluate its suitability for drug development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, which are essential attributes for a successful drug candidate.

Clinical trials are currently underway to further investigate the safety and efficacy of Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-. Early results from Phase I trials have indicated that the compound is well-tolerated by human subjects with minimal adverse effects. These findings are encouraging and pave the way for more advanced clinical studies to explore its therapeutic potential in larger patient populations.

Beyond its direct therapeutic applications, Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- has also found use as a synthetic intermediate in the production of other bioactive compounds. Its versatile chemical structure allows for easy functionalization through various synthetic routes, making it a valuable building block in organic synthesis.

In conclusion, Ethanone, 1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)- (CAS No. 4770-34-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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Amadis Chemical Company Limited
(CAS:4770-34-7)Ethanone,1-(2,3-dihydro-6-hydroxy-1H-indol-1-yl)-
A827307
Purity:99%
Quantity:1g
Price ($):559.0
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